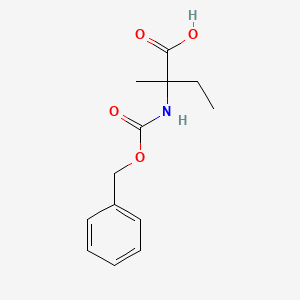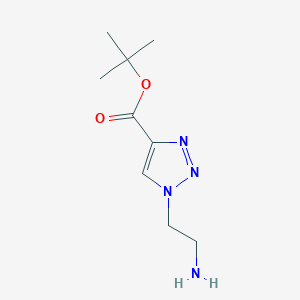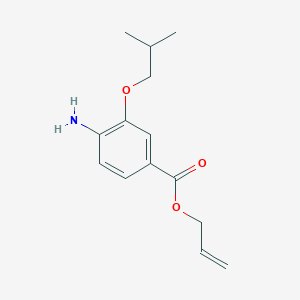
Allyl 4-amino-3-isobutoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyl 4-amino-3-isobutoxybenzoate is an organic compound with the molecular formula C14H19NO3 It is a derivative of benzoic acid, featuring an allyl group, an amino group, and an isobutoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 4-amino-3-isobutoxybenzoate typically involves multiple steps. One common method starts with the preparation of 4-amino-3-hydroxybenzoic acid, which is then subjected to esterification with isobutyl alcohol to form 4-amino-3-isobutoxybenzoic acid. The final step involves the allylation of the ester using allyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Allyl 4-amino-3-isobutoxybenzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzoates.
科学的研究の応用
Allyl 4-amino-3-isobutoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of Allyl 4-amino-3-isobutoxybenzoate involves its interaction with various molecular targets. The allyl group can undergo electrophilic addition reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
類似化合物との比較
Similar Compounds
- Allyl 4-amino-3-hydroxybenzoate
- Allyl 4-amino-3-methoxybenzoate
- Allyl 4-amino-3-ethoxybenzoate
Uniqueness
Allyl 4-amino-3-isobutoxybenzoate is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties. This makes it more versatile in certain chemical reactions compared to its analogs. The combination of the allyl, amino, and isobutoxy groups also provides a unique set of functional groups that can be exploited in various synthetic and biological applications .
特性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC名 |
prop-2-enyl 4-amino-3-(2-methylpropoxy)benzoate |
InChI |
InChI=1S/C14H19NO3/c1-4-7-17-14(16)11-5-6-12(15)13(8-11)18-9-10(2)3/h4-6,8,10H,1,7,9,15H2,2-3H3 |
InChIキー |
YMPNZCSCFYLPBE-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=C(C=CC(=C1)C(=O)OCC=C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


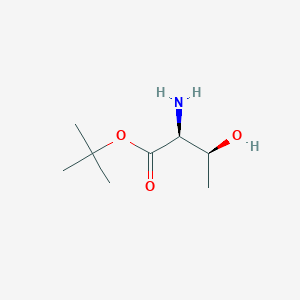
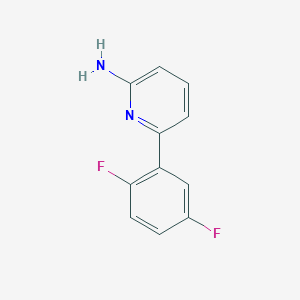

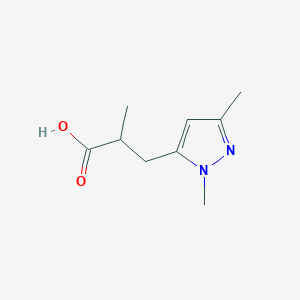

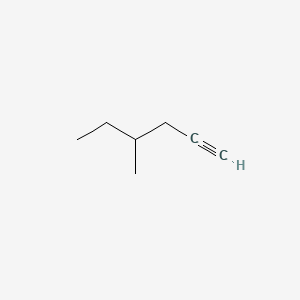

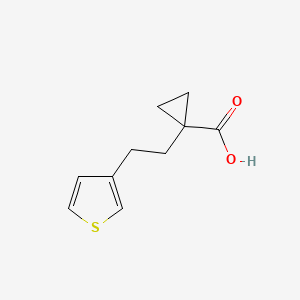
![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid](/img/structure/B13567668.png)
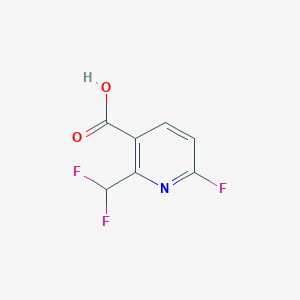
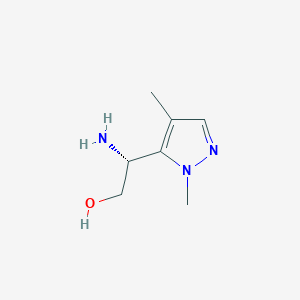
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13567675.png)
